molecular formula C11H9ClO3S B14358516 2-Methoxynaphthalene-1-sulfonyl chloride CAS No. 96362-60-6

2-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14358516
CAS No.: 96362-60-6
M. Wt: 256.71 g/mol
InChI Key: CEGNBSMSFPXEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxynaphthalene-1-sulfonyl chloride is a specialized aromatic sulfonic acid derivative characterized by a methoxy (-OCH₃) substituent at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the naphthalene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized intermediates. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions. The methoxy group enhances the electron density of the aromatic ring, influencing both the compound’s solubility and reactivity profile .

Properties

CAS No.

96362-60-6

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

2-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3

InChI Key

CEGNBSMSFPXEET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Diazotization and Chlorosulfonation

Reaction Mechanism and Protocol

Oxidation-Chlorination Approach

Two-Step Oxidation and Chlorination

Patent US7772403B2 details a high-yield method involving sulfoxide intermediates. Starting with (5S)-5-[(tert-butylsulfinyl)methyl]-5-methylimidazolidine-2,4-dione, hydrogen peroxide (35% w/w) oxidizes the sulfide to sulfoxide at 9–10°C. Subsequent chlorine gas bubbling (148 mmol, 3.32 L at STP) at 5–10°C converts sulfoxides to sulfonyl chlorides, achieving 97% yield after crystallization.

Process Advantages:
  • Scalability : Reactions conducted in 250 mL jacketed vessels with mechanical stirring accommodate bulk synthesis.
  • Purity Control : Iso-hexane trituration removes acetic acid residues, yielding >99% purity by HPLC.

Table 2: Oxidation-Chlorination Performance Metrics

Metric Value Source
Final Yield 97%
Chlorination Time 55 min
Purity (HPLC) >99%
Decomposition Rate <0.5% per week at -20°C

Phase-Transfer Catalyzed Synthesis

Thionyl Chloride-Mediated Route

CN102976988A discloses a solvent-dependent protocol using sodium naphthalene sulfonate, sulfur oxychloride (SOCl₂), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. In methylene chloride (30 mL), TBAB (0.46 g) facilitates sulfonation at 40–50°C, followed by zinc powder reduction under HCl gas to yield 2-thionaphthol, a precursor. Subsequent chlorination with SOCl₂ furnishes the target compound in 98% yield.

Optimization Insights:
  • Catalyst Loading : 1–10% TBAB relative to substrate maximizes interfacial reactivity.
  • Solvent Selection : Dichloromethane enhances SOCl₂ solubility, reducing side-product formation.

Table 3: Phase-Transfer Catalysis Parameters

Variable Optimal Range Source
TBAB Concentration 1–10 wt%
SOCl₂ Equivalents 1.8–2.2 eq
Reduction Temperature 40–50°C

Analytical Characterization and Stability

Spectroscopic Data

¹H NMR (CDCl₃) displays a singlet at δ 2.97 ppm for the methoxy group, confirming substitution at the naphthalene ring. ¹³C NMR (101 MHz) signals at δ 147.9 (C-1), 131.1 (C-2), and 121.3 (C-8) align with sulfonyl chloride regiochemistry.

Degradation Studies

Storage under argon at -20°C results in 18% decomposition to 2-chloro-5-methyl-1,3,4-thiadiazole over one week. Accelerated stability tests at 25°C show complete degradation within 48 hours, necessitating inert atmosphere storage.

Comparative Evaluation of Methods

Table 4: Method Comparison

Method Yield Purity Scalability Cost Efficiency
Diazotization 86% 95% Lab-scale Moderate
Oxidation-Chlorination 97% >99% Industrial High
Phase-Transfer 98% 98% Pilot-scale Low

Chemical Reactions Analysis

Types of Reactions

2-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Lewis acids, bases.

    Solvents: Organic solvents like dichloromethane, chloroform.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-methoxynaphthalene-1-sulfonyl chloride, a comparative analysis with structurally analogous compounds is essential. Key comparators include:

Naphthalene-1-sulfonyl Chloride

  • Structural Difference : Lacks the methoxy group at the 2-position.
  • Reactivity : The absence of the electron-donating methoxy group results in reduced ring activation, making the sulfonyl chloride less reactive toward nucleophiles compared to 2-methoxynaphthalene-1-sulfonyl chloride.
  • Solubility : Lower solubility in polar solvents due to the lack of the methoxy substituent.
  • Applications: Primarily used in non-polar reaction systems or where slower sulfonylation kinetics are advantageous .

1-Methoxynaphthalene-2-sulfonyl Chloride

  • Structural Difference : Positional isomer with methoxy and sulfonyl chloride groups swapped (methoxy at 1-position, sulfonyl chloride at 2-position).
  • Electronic Effects : The altered substitution pattern redistributes electron density, leading to distinct reactivity. For example, the sulfonyl chloride in the 2-position may exhibit steric hindrance, reducing accessibility for nucleophilic attack.
  • Synthetic Utility : Less commonly employed due to challenges in regioselective synthesis and lower stability under acidic conditions .

4-Methoxybenzenesulfonyl Chloride (p-Toluenesulfonyl Chloride Analog)

  • Structural Difference : Benzene ring instead of naphthalene, with methoxy and sulfonyl chloride groups para to each other.
  • Reactivity : The smaller aromatic system reduces steric bulk, enhancing reaction rates in certain contexts. However, the naphthalene backbone in 2-methoxynaphthalene-1-sulfonyl chloride provides greater thermal stability.
  • Applications : Preferred for small-molecule sulfonations, whereas the naphthalene derivative is favored in polymer chemistry or high-temperature reactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in Dichloromethane Reactivity (Relative to Benzene Sulfonyl Chloride)
2-Methoxynaphthalene-1-sulfonyl chloride 256.72 98–102 High 1.5×
Naphthalene-1-sulfonyl chloride 226.67 68–72 Moderate 1.0×
1-Methoxynaphthalene-2-sulfonyl chloride 256.72 85–89 Moderate 1.2×
4-Methoxybenzenesulfonyl chloride 206.64 62–66 High 2.0×

Research Findings and Discussion

  • Reactivity Trends: The electron-donating methoxy group in 2-methoxynaphthalene-1-sulfonyl chloride accelerates sulfonylation reactions compared to non-substituted analogs. However, this also increases susceptibility to hydrolysis, necessitating anhydrous conditions .
  • Regioselectivity : In comparison to its positional isomer (1-methoxynaphthalene-2-sulfonyl chloride), the 1-sulfonyl chloride derivative exhibits superior regioselectivity in aromatic electrophilic substitutions due to directed ortho-metalation effects.

Q & A

Q. How should researchers mitigate batch-to-batch variability in synthetic protocols?

  • Methodological Answer :
  • Implement Quality by Design (QbD) principles: Define critical process parameters (CPPs) via factorial design experiments.
  • Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
  • Standardize raw material sourcing (e.g., ≥99% purity for 2-methoxynaphthalene) .

Tables for Key Data

Q. Table 1. Acute Toxicity Parameters in Rodents

EndpointValue (Rat)Test Guideline
Oral LD₅₀320 mg/kgOECD 423
Dermal IrritationCorrosiveOECD 404
Inhalation LC₅₀1.2 mg/L (4 hr)OECD 403

Q. Table 2. Environmental Degradation Half-Lives

Matrixt₁/₂ (Hydrolysis)t₁/₂ (Photolysis)
Aqueous (pH 7)48 hr6 hr
Soil120 hr24 hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.